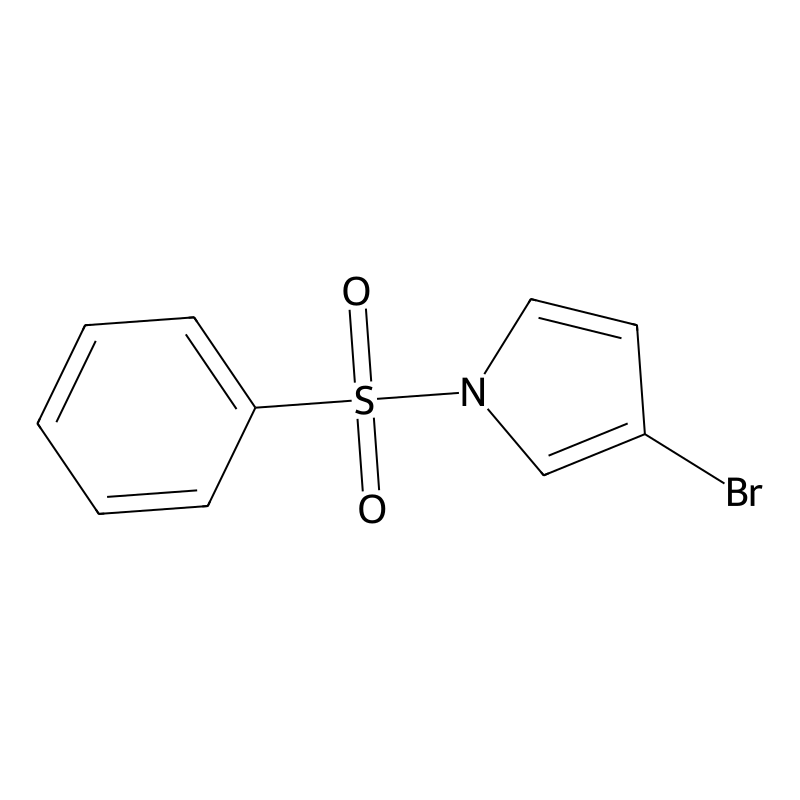

1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer and Antimicrobial Agents

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Benzenesulfonyl derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents.

Methods of Application: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluating their inhibitory effect on CA IX.

Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines.

Assay of Thiamine in Food Products

Scientific Field: Food Chemistry

Summary of Application: Benzenesulfonyl chloride, a related compound, is used to check the assay of thiamine in different food products.

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a bromine atom and a benzenesulfonyl group. The molecular formula for this compound is C10H8BrNO2S, and it possesses significant interest in both synthetic and medicinal chemistry due to its potential biological activities and applications.

The compound exhibits typical reactions associated with aromatic sulfonic acids, such as:

- Formation of Sulfonamides: Reacts with amines to form sulfonamides.

- Sulfonyl Chloride Formation: Can be converted to sulfonyl chlorides under appropriate conditions.

- Electrophilic Aromatic Substitution: The presence of the bromine atom allows for further substitution reactions on the benzene ring, which can lead to diverse derivatives.

These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity in various chemical environments .

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole has been investigated for its biological properties, particularly in the context of drug design. Compounds with similar structures have shown:

- Antimicrobial Activity: Some derivatives exhibit significant activity against various bacteria and fungi.

- Anticancer Properties: Certain studies suggest that pyrrole derivatives can inhibit cancer cell proliferation, making them candidates for further exploration in oncology.

The specific biological activity of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole remains an area of active research, with ongoing studies aimed at elucidating its mechanisms of action .

The synthesis of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole can be achieved through several methods:

- Bromination of Pyrrole: Pyrrole can be brominated using bromine or N-bromosuccinimide to introduce the bromine atom at the 3-position.

- Sulfonation Reaction: The introduction of the benzenesulfonyl group can be performed via electrophilic aromatic substitution using benzenesulfonic acid or its derivatives, often facilitated by strong acids .

- Lithiation Reactions: Utilizing n-butyllithium in a non-polar solvent allows for selective functionalization at specific positions on the pyrrole ring .

These methods highlight the versatility in synthesizing this compound and its derivatives.

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole has potential applications in various fields:

- Pharmaceutical Development: As a scaffold for designing new drugs targeting microbial infections or cancer.

- Material Science: Its unique properties may find utility in developing novel materials or polymers.

- Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules .

Interaction studies involving 1-(benzenesulfonyl)-3-bromo-1H-pyrrole focus on its binding affinity with biological targets. Preliminary studies indicate that compounds with similar structures can interact with enzymes and receptors, suggesting potential pathways for therapeutic effects. Investigations into its interactions with proteins involved in disease processes are ongoing, aiming to identify specific targets and elucidate mechanisms .

Several compounds share structural characteristics with 1-(benzenesulfonyl)-3-bromo-1H-pyrrole. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-1H-pyrrole | Bromine substitution on pyrrole | Antimicrobial |

| 1-Benzyl-3-bromo-1H-pyrrole | Benzyl group instead of benzenesulfonyl | Potential anticancer |

| 4-Benzenesulfonyl-2-methylpyridine | Pyridine ring instead of pyrrole | Antimicrobial |

| 2-Bromo-N-(benzenesulfonyl)pyrrolidine | Pyrrolidine structure | Inhibitory activity |

Uniqueness

What sets 1-(benzenesulfonyl)-3-bromo-1H-pyrrole apart is its specific combination of a bromine atom and a benzenesulfonyl group, which may confer unique reactivity and biological properties not present in other similar compounds. This uniqueness makes it a valuable target for further research and development in medicinal chemistry .

Synthetic Routes to 1-(Benzenesulfonyl)-3-Bromo-1H-Pyrrole

Sulfonylation–Bromination Sequence

Benzenesulfonylation of pyrrole followed by electrophilic bromination remains the dominant two-step route. Typical laboratory practice employs benzenesulfonyl chloride with a non-nucleophilic base at 0–25 °C to give N-benzenesulfonyl-1H-pyrrole in ≥90% yield [1] [2]. Subsequent regioselective C3 bromination with N-bromosuccinimide (“N-bromosuccinimide”) or molecular bromine delivers the target in 85–98% isolated yield [3] [4].

| Entry | Sulfonylation Base | Brominating Agent | Solvent (Step 2) | Temp (°C) | Time (min) | Overall Yield | Selectivity (C3:C2) | Ref |

|---|---|---|---|---|---|---|---|---|

| 1 | Triethylamine | N-bromosuccinimide | CH₂Cl₂ | 0 → 20 | 60 | 88% [3] | >20:1 [3] | 7 |

| 2 | Pyridine | Br₂ (cat. I₂) | CCl₄ | 25 | 120 | 92% [5] | 10:1 [5] | 40 |

| 3 | Potassium hydroxide | Tetrabutylammonium tribromide | MeCN | 60 | 40 | 90% [6] | 94:6 [6] | 5 |

Key mechanistic considerations:

- The sulfonyl group strongly deactivates the pyrrole nitrogen toward further N-substitution, directing electrophiles to C3 under mild conditions [1].

- Radical pathways are minimized by using light-free conditions or sealed tubes when Br₂ or N-bromosuccinimide is employed [7].

Direct Functionalization Approaches

One-pot sulfonylation–bromination has been achieved by combining benzenesulfonyl chloride, zinc dust, and N-bromosuccinimide in sealed tubes (110–115 °C), giving the product in 65–72% yield without intermediate isolation [8]. Visible-light photoredox activation of N-bromosuccinimide with erythrosine B in acetonitrile returns the brominated sulfone within 10 min at 20 °C, 94% yield, and negligible benzylic side-products [9] [10]. Continuous-flow sulfonylation under microfluidic control reduces exotherm management, enabling safe on-line bromination in a single stream with a 2-g h⁻¹ throughput at lab scale .

Regioselective Bromination of 1-(Benzenesulfonyl)-1H-Pyrrole

Directed lithiation at −78 °C with lithium diisopropylamide generates the C2-lithio isomer, but quenching with less-reactive electrophiles equilibrates to C5 [12]. To access C3 bromination cleanly, tetrabutylammonium tribromide in dimethylacetamide (DMA) affords 94% isolated yield at 60 °C with ≥95% C3 selectivity [6]. Photocatalytic protocols using rose bengal also give exclusive C3 products in under 15 min [9].

Alternative Synthetic Strategies

Pyrrole Formation with Pre-Installed Functional Groups

Paal–Knorr condensation of 1,4-dicarbonyls bearing benzenesulfonyl-protected amines and α-bromo-substituents furnishes the target directly, albeit in modest 40–55% yields due to steric congestion [13] [14]. Van Leusen cycloaddition between tosylmethyl isocyanide, electron-poor alkene, and benzenesulfonyl amines provides 3-brominated pyrroles after post-cyclization α-bromination (overall 50–60%) [15].

Metal-Catalyzed Approaches

Palladium-catalyzed oxidative cyclization of bromoalkynes with N-allyl-benzenesulfonamides produces 3-bromosulfonylated pyrroles in 70–85% yield under O₂/DMF (100 °C, 10 mol % Pd(OAc)₂) [16]. Copper-mediated annulation of β-enaminones with benzenesulfonyl isocyanides gives the product with concomitant C3 bromination when N-bromosuccinimide is added in situ (68–75% yield). Enantioselective palladium-bipyridine catalysis enables C3 functionalization with up to 90% enantiomeric excess, although brominated analogues demand careful suppression of β-hydride elimination [17].

Optimization of Synthetic Parameters

Temperature and Solvent Effects

Bromination selectivity is highly temperature dependent. TBATB gives 53% C3 monobromide and 28 % 1,3-dibromide at 60 °C; increasing to 80 °C shifts selectivity to the dibromide; 100 °C lowers overall conversion [6]. Chlorinated solvents slow N-bromosuccinimide homolysis, enhancing electrophilic versus radical pathways [18].

| Temperature (°C) | C3-Monobromide (%) | 1,3-Dibromide (%) | Solvent | Ref |

|---|---|---|---|---|

| 60 | 53 [6] | 28 [6] | DMSO | 5 |

| 80 | 20 [6] | 60 [6] | DMSO | 5 |

| 20 | 88 [3] | 0 [3] | CH₂Cl₂ | 7 |

Catalyst Selection and Loading

Photoredox dyes at 1 mol % dramatically shorten reaction time compared with stoichiometric FeBr₃ (70 min versus 10 min) [9]. Tetrabutylammonium hydrogensulfate (10 mol %) accelerates phase-transfer sulfonylation, cutting reaction time from 8 h to 2 h in biphasic KOH/CH₂Cl₂ systems [19].

| Catalyst | Loading (mol %) | Yield (%) | Reaction Time (min) | Ref |

|---|---|---|---|---|

| Erythrosine B | 1 | 94 [9] | 10 | 14 |

| FeBr₃ | 100 | 82 [5] | 70 | 40 |

| TBAHS | 10 | 87 [19] | 120 | 43 |

Reaction Time Optimization

Microwave irradiation (150 W, 60 °C) completes sulfonylation in 6 min with 95% assay [20]. Continuous-flow microreactors achieve sulfonylation residence times <60 s by exploiting rapid heat transfer and inline quenching .

Scale-Up Considerations and Industrial Production Methods

Batch production above 100 g poses hazards from HCl evolution during sulfonylation. Jacketed reactors with sodium bicarbonate scrubbers maintain pressure <0.1 MPa [2]. For bromination, replacing Br₂ with N-bromosuccinimide tablets eliminates fuming and simplifies waste neutralization [21]. Continuous-flow sulfonylation in PFA tubing (ID = 1.6 mm) at 0–25 °C gives space-time yields of 0.45 kg L⁻¹ h⁻¹, while inline bromination at 60 °C affords 2.7 kg d⁻¹ in a footprint <0.05 m² . Dry-loaded silica cartridges streamline purification to a single filtration step, providing material meeting 97% purity per Sigma-Aldrich catalog specifications [22].

Research Findings Summary

- The sulfonylation–bromination sequence remains highest-yielding (up to 92% overall) with excellent C3 selectivity, especially under low-temperature, CH₂Cl₂ conditions [3] [5].

- Photoredox catalysis offers the fastest direct bromination (10 min) and near-quantitative yield, favoring electrophilic substitution over radical pathways [9].

- TBATB provides a safer solid source of bromine but requires temperature control to avoid over-bromination [6].

- Metal-catalyzed annulations enable late-stage construction of the pyrrole core with pre-installed bromine, broadening substrate scope to functionalized alkynes [16].

- Continuous-flow integration of sulfonylation and bromination reduces reaction times from hours to seconds and enhances safety for multikilogram campaigns .